2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid is a synthetic organic compound that incorporates a pyrazole ring, an amino group, and a butanoic acid moiety. This compound is of interest in various fields of research due to its unique structure and potential biological activity. The compound can be classified as a non-proteinogenic amino acid, which means it is not incorporated into proteins during translation but can still exhibit significant biological functions.
The compound is primarily synthesized through organic chemistry methods, utilizing various precursors and reagents to form the desired structure. It is not typically found in nature but can be produced in laboratory settings for research and development purposes.
This compound falls under the category of amino acids and derivatives, specifically those featuring heterocyclic rings such as pyrazoles. It is also classified as an organic compound due to its carbon-based structure.
The synthesis of 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid generally involves several key steps:
The synthesis may require optimization to improve yield and purity, often involving advanced techniques like continuous flow reactors or green chemistry principles to minimize environmental impact .
The molecular formula of 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid is , and its molecular weight is approximately 197.23 g/mol.
This structure showcases the presence of both hydrophilic (amino and carboxylic acid groups) and hydrophobic (pyrazole ring) components, which may influence its interactions with biological targets.
2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid largely depends on its specific application in medicinal chemistry. It may function by binding to molecular targets such as enzymes or receptors, thereby modulating their activity. The structural features of the compound allow it to interact with various biological molecules, potentially influencing their function and leading to therapeutic effects .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 197.23 g/mol |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
The compound exhibits characteristics typical of amino acids and heterocyclic compounds, including solubility in water due to its polar functional groups and potential reactivity towards electrophiles due to the presence of nucleophilic sites .
The applications of 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid span several fields:
The synthesis of 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid relies on multi-step strategies that balance steric constraints and functional group compatibility. A common approach involves:
Optimization studies reveal that electron-deficient pyrazoles require elevated temperatures (80–100°C) for efficient N-alkylation, while steric hindrance at C2 of the amino acid backbone necessitates prolonged reaction times (24–48 hr) [8]. Yield improvements (∼35%) are achieved via dynamic kinetic resolution during Schiff base formation, which mitigates racemization [8].
Table 1: Comparative Analysis of Multi-Step Synthesis Approaches
Method | Key Reagents | Temperature/Duration | Yield (%) |
---|---|---|---|
Ni(II)-Complex Mediated | NiCl₂, Salicylaldehyde | 60°C, 12 hr | 78 |
Mitsunobu Coupling | DIAD, PPh₃ | 0°C→RT, 24 hr | 65 |
Direct Alkylation | K₂CO₃, CH₃CN | 80°C, 48 hr | 42 |
Regioselective N-alkylation of the pyrazole ring at the N1 position remains challenging due to competing N2 alkylation. Key advancements include:
Microwave-assisted alkylation (100°C, 30 min) reduces side-product formation from 15% to <5% by minimizing thermal degradation .
Table 2: Alkylation Agents and Their Efficacy
Alkylating Agent | Base/Solvent | N1: N2 Selectivity | Yield (%) |
---|---|---|---|
1-Bromo-3-chloropropane | K₂CO₃/DMF | 8:1 | 68 |
4-(Bromomethyl)pyrazole | Cs₂CO₃/Acetone | 20:1 | 83 |
Mesylated Amino Acid Derivative | DBU/CH₃CN | 15:1 | 75 |
Achieving C4 functionalization of pyrazoles prior to butanoic acid conjugation requires tailored catalysts:
Solvent polarity critically influences regioselectivity: non-polar solvents (toluene) favor C4 functionalization, while polar aprotic solvents (DMF) promote N-alkylation [3] .
Crystallization purity depends on solvent polarity, hydrogen-bonding capacity, and cooling profiles:
Morphology studies confirm that ethyl acetate-hexane (1:1) yields orthorhombic crystals with superior flow properties, reducing aggregation during handling .
Table 3: Solvent Systems for Crystallization Optimization
Solvent Combination | Crystal Morphology | Purity (%) | Practical Advantages |
---|---|---|---|
Ethanol/Water (7:3) | Needles | 99.5 | Low residual solvent |
Isopropanol | Platelets | 98.8 | Suitable for single-crystal XRD |
Ethyl Acetate/Hexane (1:1) | Orthorhombic | 99.2 | Improved flow properties |
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6